molecular formula C16H14Cl4N2OS B12744640 Tioconazole hydrochloride CAS No. 61675-64-7

Tioconazole hydrochloride

Cat. No.: B12744640
CAS No.: 61675-64-7
M. Wt: 424.2 g/mol
InChI Key: UKQXXGSDDSCAHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tioconazole hydrochloride involves a displacement reaction between 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and 2-chloro-3-(chloromethyl)thiophene . The reaction is typically carried out in the presence of a base such as caustic soda flakes and a solvent like dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is then formulated into various topical preparations for medical use .

Chemical Reactions Analysis

Types of Reactions: Tioconazole hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .

Scientific Research Applications

Chemistry: Tioconazole hydrochloride is used in various chemical studies to understand its reactivity and interaction with other compounds. It serves as a model compound for studying imidazole-based antifungals .

Biology: In biological research, this compound is used to study fungal cell membrane synthesis and the effects of ergosterol inhibition. It is also employed in studies investigating its antibacterial properties against certain Gram-positive cocci bacteria .

Medicine: Medically, this compound is widely used to treat fungal infections. It is formulated into creams, ointments, and gels for topical application. Recent studies have explored its potential in treating atopic dermatitis and other skin conditions .

Industry: In the pharmaceutical industry, this compound is a key ingredient in over-the-counter antifungal medications. It is also used in the development of new antifungal agents and formulations .

Properties

CAS No.

61675-64-7

Molecular Formula

C16H14Cl4N2OS

Molecular Weight

424.2 g/mol

IUPAC Name

1-[2-[(2-chlorothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;hydrochloride

InChI

InChI=1S/C16H13Cl3N2OS.ClH/c17-12-1-2-13(14(18)7-12)15(8-21-5-4-20-10-21)22-9-11-3-6-23-16(11)19;/h1-7,10,15H,8-9H2;1H

InChI Key

UKQXXGSDDSCAHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)OCC3=C(SC=C3)Cl.Cl

Origin of Product

United States

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